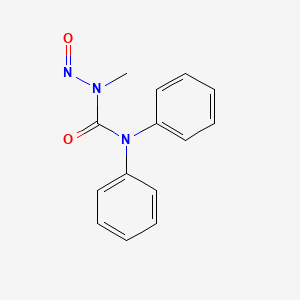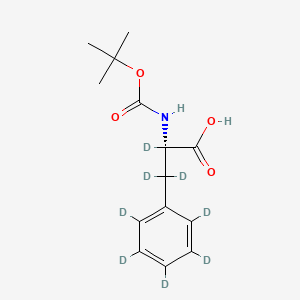
(R)-Lisinopril Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Lisinopril Sodium Salt is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure. It is an angiotensin-converting enzyme inhibitor that helps relax blood vessels, making it easier for the heart to pump blood. This compound is the sodium salt form of ®-Lisinopril, which enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Lisinopril Sodium Salt involves multiple steps, starting with the preparation of the key intermediate, ®-Lisinopril. The process typically includes:
Synthesis of ®-Lisinopril: This involves the reaction of ®-2-[(1-carboxy-3-phenylpropyl)amino]propanedioic acid with sodium hydroxide to form the sodium salt.
Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity ®-Lisinopril Sodium Salt.
Industrial Production Methods: In industrial settings, the production of ®-Lisinopril Sodium Salt is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
化学反应分析
Types of Reactions: ®-Lisinopril Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of ®-Lisinopril and sodium ions.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The sodium ion can be substituted by other cations in specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Various cationic reagents depending on the desired product.
Major Products Formed:
Hydrolysis: ®-Lisinopril and sodium ions.
Oxidation: Oxidized derivatives of ®-Lisinopril.
Substitution: Different salts of ®-Lisinopril depending on the substituting cation.
科学研究应用
®-Lisinopril Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study angiotensin-converting enzyme inhibitors.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and related cardiovascular conditions.
Industry: Utilized in the formulation of pharmaceutical products due to its stability and solubility.
作用机制
®-Lisinopril Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, ®-Lisinopril Sodium Salt reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.
相似化合物的比较
Enalapril Sodium Salt: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Captopril Sodium Salt: Known for its rapid onset of action but shorter duration compared to ®-Lisinopril Sodium Salt.
Ramipril Sodium Salt: Offers longer-lasting effects and is often used in chronic hypertension management.
Uniqueness of ®-Lisinopril Sodium Salt: ®-Lisinopril Sodium Salt is unique due to its high solubility and stability, making it an ideal choice for oral administration. Its prolonged duration of action and favorable pharmacokinetic profile also contribute to its widespread use in clinical settings.
属性
CAS 编号 |
1356019-70-9 |
|---|---|
分子式 |
C21H31N3NaO5 |
分子量 |
428.485 |
IUPAC 名称 |
(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;sodium |
InChI |
InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18-;/m0./s1 |
InChI 键 |
YIQJJOKNXHVFQD-RXQQAGQTSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] |
同义词 |
(R)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]L-proline Sodium; _x000B_N2-[(1R)-1-Carboxy-3-phenylpropyl)-L-lysyl]L-proline Sodium; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


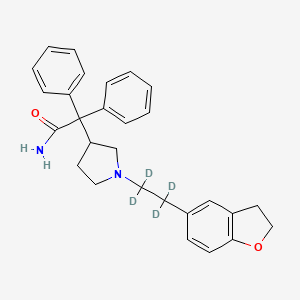
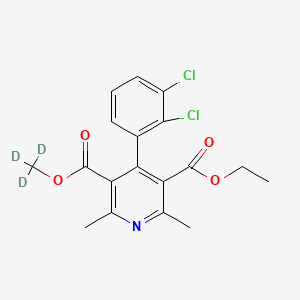
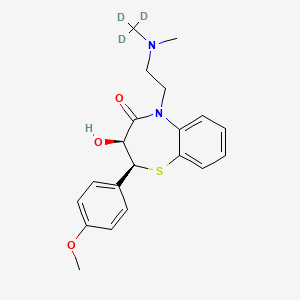
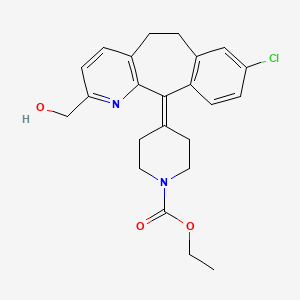
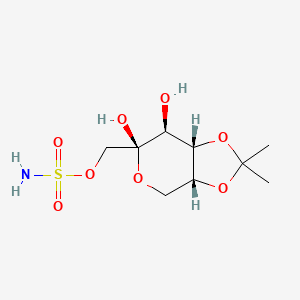
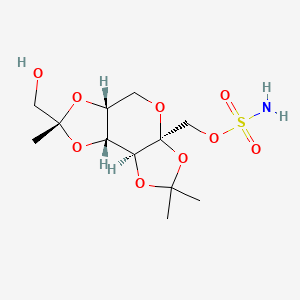
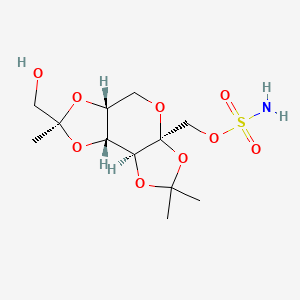
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)
![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
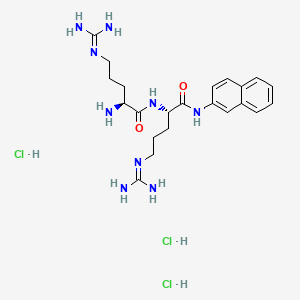
![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
